molecular formula C9H11IO B3301041 2-(2-Iodo-4-methylphenyl)ethan-1-ol CAS No. 90585-30-1

2-(2-Iodo-4-methylphenyl)ethan-1-ol

Cat. No.: B3301041
CAS No.: 90585-30-1
M. Wt: 262.09 g/mol
InChI Key: CLAAZDYGNAMVAI-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-(2-Iodo-4-methylphenyl)ethan-1-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-4-methylphenyl)ethan-1-ol typically involves the iodination of 4-methylphenyl ethan-1-ol. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-4-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 2-(2-Iodo-4-methylphenyl)ethanone, while nucleophilic substitution of the iodine atom can produce a variety of substituted phenyl ethan-1-ol derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Iodo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenyl)ethan-1-ol
  • 2-(2-Chloro-4-methylphenyl)ethan-1-ol
  • 2-(2-Fluoro-4-methylphenyl)ethan-1-ol

Uniqueness

Compared to its halogenated analogs, 2-(2-Iodo-4-methylphenyl)ethan-1-ol exhibits unique reactivity due to the larger atomic radius and higher polarizability of the iodine atom.

Properties

IUPAC Name

2-(2-iodo-4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAAZDYGNAMVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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